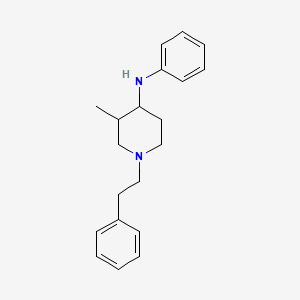
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidines. It is structurally related to fentanyl and is often referred to as a fentanyl analogue. This compound is known for its potent opioid effects and is used in various scientific research applications, particularly in the study of opioid receptors and analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine typically involves the modification of the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP). The synthetic route includes the following steps:
Formation of 4-ANPP: This is achieved by reacting aniline with phenethyl bromide in the presence of a base.
Methylation: The 4-ANPP is then methylated using methyl iodide to introduce the methyl group at the 3-position of the piperidine ring.
Final Product Formation: The resulting compound is then reacted with phenylmagnesium bromide to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenyl or piperidine groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under basic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidines or phenyl derivatives
科学研究应用
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is widely used in scientific research due to its potent opioid properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of new opioid analgesics and in forensic science for the identification of illicit substances .
作用机制
The mechanism of action of 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine involves its binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic AMP. This cascade of events ultimately leads to analgesia, sedation, and euphoria .
相似化合物的比较
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is similar to other fentanyl analogues such as:
Fentanyl: Known for its potent analgesic properties but has a different substitution pattern on the piperidine ring.
Carfentanil: Much more potent than fentanyl and used primarily in veterinary medicine.
Alfentanil: Shorter duration of action compared to fentanyl and used in surgical anesthesia
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for research and development in the field of opioid analgesics .
属性
CAS 编号 |
144480-31-9 |
|---|---|
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H26N2/c1-17-16-22(14-12-18-8-4-2-5-9-18)15-13-20(17)21-19-10-6-3-7-11-19/h2-11,17,20-21H,12-16H2,1H3 |
InChI 键 |
JQELYMOBBRDROY-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


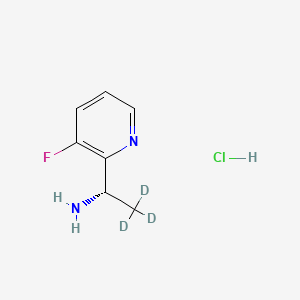
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
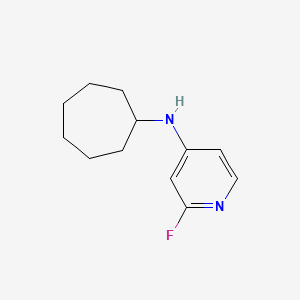
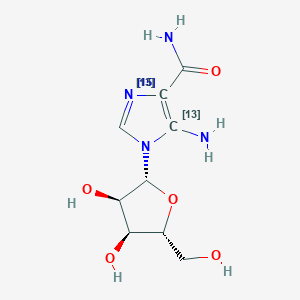
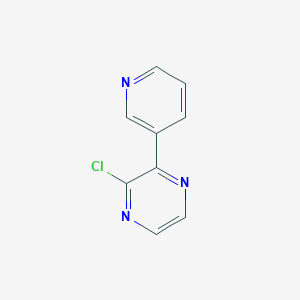
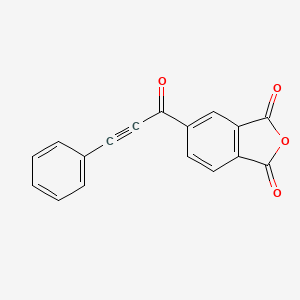
![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)


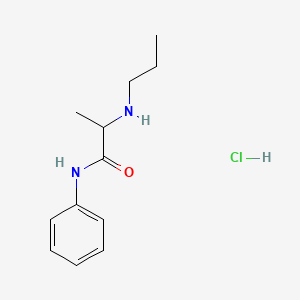
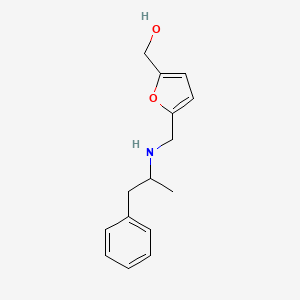
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
